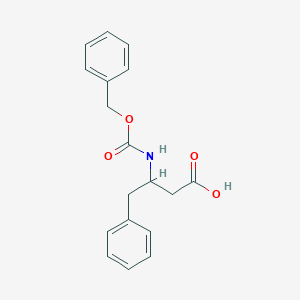
3-(Cycloheptylmethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cycloheptylmethyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of metal catalysts and optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed multicomponent reactions has been reported to produce functionalized azetidines in good to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cycloheptylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azetidine ring can be oxidized to form N-oxides.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The ring strain makes azetidines susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: N-oxides of azetidines.
Reduction: Amines.
Substitution: Substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Cycloheptylmethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug discovery and development.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cycloheptylmethyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique reactivity plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and stability.
Uniqueness: 3-(Cycloheptylmethyl)azetidine stands out due to its four-membered ring, which balances ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines and piperidines. This unique balance makes it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
3-(cycloheptylmethyl)azetidine |
InChI |
InChI=1S/C11H21N/c1-2-4-6-10(5-3-1)7-11-8-12-9-11/h10-12H,1-9H2 |
InChI-Schlüssel |
FWUHEXLXMKUIEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)





![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)



![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
